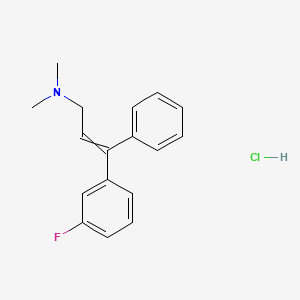![molecular formula C26H26N2O6 B13427477 N-[(Benzyloxy)carbonyl]phenylalanyltyrosine CAS No. 2537-91-9](/img/structure/B13427477.png)
N-[(Benzyloxy)carbonyl]phenylalanyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. L-tyrosine is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The compound is a more complex derivative, which may have unique properties and applications due to its modified structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves the protection of the amino and carboxyl groups of L-tyrosine and L-phenylalanine, followed by coupling reactions. Common protecting groups include the phenylmethoxycarbonyl (Cbz) group for the amino group and tert-butyl ester for the carboxyl group . The coupling reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) has various applications in scientific research:
作用機序
The mechanism of action of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) involves its interaction with various molecular targets and pathways. As a derivative of L-tyrosine, it may influence the synthesis of neurotransmitters and other biologically active molecules . The compound’s effects are mediated through its interaction with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to catecholamines .
類似化合物との比較
Similar Compounds
L-tyrosine: The parent compound, known for its role in neurotransmitter synthesis.
L-phenylalanine: An essential amino acid and precursor to L-tyrosine.
L-tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is unique due to its modified structure, which may confer distinct chemical and biological properties compared to its parent compounds . The presence of the phenylmethoxycarbonyl group and the coupling with L-phenylalanine may enhance its stability, solubility, and potential therapeutic applications .
特性
CAS番号 |
2537-91-9 |
|---|---|
分子式 |
C26H26N2O6 |
分子量 |
462.5 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) |
InChIキー |
PGOQBJBMASKTEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
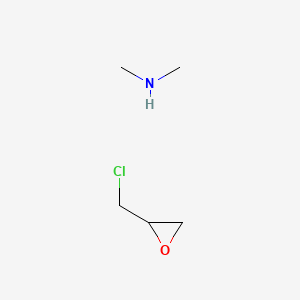
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
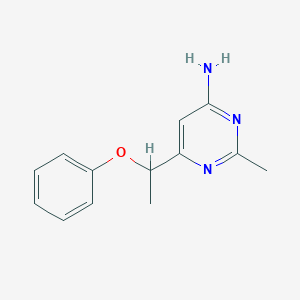
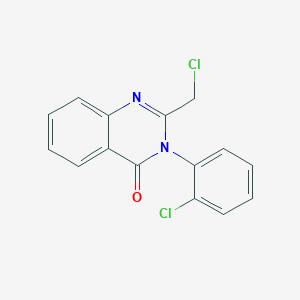
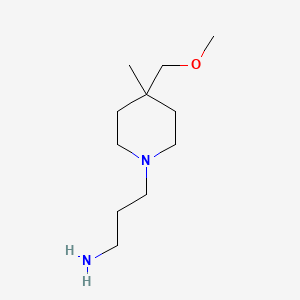
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
